NK-611 hydrochloride

Description

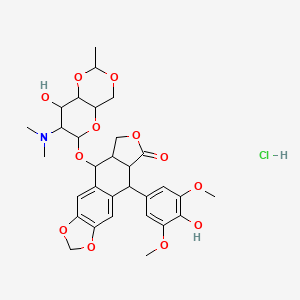

Structure

3D Structure of Parent

Properties

CAS No. |

105760-98-3 |

|---|---|

Molecular Formula |

C31H38ClNO12 |

Molecular Weight |

652.1 g/mol |

IUPAC Name |

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride |

InChI |

InChI=1S/C31H37NO12.ClH/c1-13-38-11-22-29(42-13)27(34)25(32(2)3)31(43-22)44-28-16-9-19-18(40-12-41-19)8-15(16)23(24-17(28)10-39-30(24)35)14-6-20(36-4)26(33)21(7-14)37-5;/h6-9,13,17,22-25,27-29,31,33-34H,10-12H2,1-5H3;1H/t13-,17+,22-,23-,24+,25-,27-,28-,29-,31+;/m1./s1 |

InChI Key |

PYLTTZZOZBYUEI-YRQLFVATSA-N |

SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O.Cl |

Isomeric SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O.Cl |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NK 611 NK-611 NK611 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of NK-611 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

NK-611 hydrochloride is a semi-synthetic derivative of podophyllotoxin and an analogue of etoposide. Its primary mechanism of action is the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. This guide provides a detailed examination of the molecular interactions, downstream signaling effects, and methodologies for studying the activity of this compound. Given the limited publicly available data specific to NK-611, this guide leverages the extensive research on its close analogue, etoposide, to illustrate the core mechanism and experimental approaches.

Core Mechanism of Action: Topoisomerase II Inhibition

This compound, like other epipodophyllotoxins, exerts its cytotoxic effects by targeting topoisomerase II. Topoisomerase II is essential for resolving DNA topological problems, such as supercoiling and tangling, that arise during replication, transcription, and chromosome segregation. The enzyme functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the breaks.

This compound acts as a topoisomerase II "poison." It does not inhibit the DNA cleavage step but rather stabilizes the covalent intermediate complex formed between topoisomerase II and the cleaved DNA. This stabilization prevents the religation of the DNA strands, leading to an accumulation of persistent DSBs. The presence of these un-repaired DSBs triggers a cascade of cellular events, including cell cycle arrest, primarily at the S and G2 phases, and the activation of apoptotic pathways, ultimately leading to programmed cell death.

Signaling Pathway of Topoisomerase II Inhibition and Apoptosis Induction

The accumulation of DNA double-strand breaks induced by this compound initiates a DNA damage response (DDR). This response involves the activation of sensor proteins, such as the MRE11-RAD50-NBS1 (MRN) complex, which in turn activates the ATM (Ataxia Telangiectasia Mutated) kinase. Activated ATM phosphorylates a multitude of downstream targets, including the histone variant H2AX (forming γH2AX), which serves as a marker for DNA damage, and the tumor suppressor protein p53. Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity, leading to the upregulation of pro-apoptotic proteins like BAX and PUMA and cell cycle inhibitors like p21.

what is the chemical structure of NK-611 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for the investigation of NK-611 hydrochloride.

Chemical Structure and Properties

This compound is a semi-synthetic derivative of etoposide, a well-known topoisomerase II inhibitor used in cancer chemotherapy.[1] The introduction of a dimethylamino group at the 2'-position of the glucose moiety distinguishes it from etoposide.

| Property | Value | Reference |

| IUPAC Name | (5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1][2]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[3]benzofuro[6,5-f][1][2]benzodioxol-8-one;hydrochloride | [2] |

| Synonyms | NK 611 HCl, 2'-Dimethylamino-2'-deoxyetoposide hydrochloride, VP 19 hydrochloride | [1][2] |

| CAS Number | 105760-98-3 | [1][2][3] |

| Molecular Formula | C31H38ClNO12 | [1][2] |

| Molecular Weight | 652.09 g/mol | [1] |

Mechanism of Action and Signaling Pathways

NK-611, like its parent compound etoposide, is presumed to exert its cytotoxic effects through the inhibition of topoisomerase II.[4] This enzyme is critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, NK-611 leads to the accumulation of DNA double-strand breaks. This DNA damage triggers a cascade of cellular responses, primarily activating the DNA damage response (DDR) pathway, which can ultimately lead to cell cycle arrest and apoptosis.

The signaling pathway initiated by NK-611-induced DNA damage is likely to be analogous to that of etoposide, involving the activation of the p53 tumor suppressor protein and the intrinsic (mitochondrial) apoptotic pathway.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Synthesis of this compound

While a detailed, publicly available step-by-step synthesis protocol for this compound is limited, the general approach involves the chemical modification of etoposide. A patented method describes the preparation of etoposide-dimethylamino compound hydrochloride, which corresponds to this compound. The process generally involves the conversion of etoposide to an intermediate that allows for the introduction of the dimethylamino group at the 2'-position of the glucose moiety, followed by purification and salt formation to yield the hydrochloride salt.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Topoisomerase II Inhibition Assay: DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human topoisomerase II enzyme

-

Catenated kinetoplast DNA (kDNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

This compound

-

Loading dye (containing a DNA intercalating agent like ethidium bromide or SYBR Green)

-

Agarose gel

-

Electrophoresis buffer (e.g., TBE)

Procedure:

-

Set up reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound.

-

Add human topoisomerase II enzyme to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Add loading dye to the samples and load them onto an agarose gel.

-

Perform electrophoresis to separate the catenated and decatenated DNA.

-

Visualize the DNA bands under UV light. Decatenated DNA will migrate faster than catenated DNA. The inhibition of topoisomerase II activity will result in a decrease in the amount of decatenated DNA.

Quantitative Data Summary

Clinical trials have provided valuable pharmacokinetic data for this compound.

| Parameter | Value | Condition | Reference |

| Terminal Half-life (t1/2γ) | 14.7 ± 3.7 h | Intravenous infusion | [5] |

| AUC at 250 mg/m2 | 330 ± 147 µg/ml·h | Intravenous infusion | [5] |

| Plasma Clearance | 16.2 ± 8.2 ml/min·m2 | Intravenous infusion | [5] |

| Volume of Distribution (Vss) | 16.8 ± 3.3 l/m2 | Intravenous infusion | [5] |

| Protein Binding | 98.7% | - | [5] |

| Oral Bioavailability | ~100% | At doses of 5, 10, and 20 mg/m2 | [6] |

Logical Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticancer agent like this compound.

References

- 1. protocols.io [protocols.io]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Analysis of the Topoisomerase II-Dependent Decatenation G2 Checkpoint and Checkpoint Kinases in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Synthesis and Characterization of NK-611 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

NK-611 hydrochloride is a semi-synthetic derivative of podophyllotoxin, belonging to the class of topoisomerase II inhibitors. This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development. The document details the synthetic route starting from the natural product podophyllotoxin, outlines extensive characterization methodologies, and describes its biological activity as an antineoplastic agent. All quantitative data is presented in structured tables, and key experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows.

Introduction

NK-611 is a podophyllotoxin derivative that has been investigated for its potential as an anticancer agent.[1] Like other well-known epipodophyllotoxins such as etoposide and teniposide, NK-611 exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division.[2] This inhibition leads to the stabilization of the enzyme-DNA cleavable complex, resulting in DNA strand breaks and ultimately, apoptosis of cancer cells. This guide will focus on the technical aspects of this compound, from its chemical synthesis to its biological characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the naturally occurring lignan, podophyllotoxin. The overall synthetic strategy involves the modification of the podophyllotoxin backbone to create the 4'-demethylepipodophyllotoxin intermediate, followed by glycosylation and subsequent functionalization of the sugar moiety.

Synthesis of 4'-Demethylepipodophyllotoxin

The initial step is the selective demethylation of the methoxy group at the 4' position of podophyllotoxin. This is a critical transformation to enhance the biological activity of the resulting derivatives.

Experimental Protocol: Demethylation of Podophyllotoxin

-

Reaction Setup: Podophyllotoxin is dissolved in a suitable organic solvent, such as dichloromethane or chloroform.

-

Reagent Addition: A demethylating agent, for instance, a Lewis acid like boron tribromide or a strong protic acid, is added to the solution at a controlled temperature, often below 0°C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude 4'-demethylepipodophyllotoxin is then purified using column chromatography.

Glycosylation of 4'-Demethylepipodophyllotoxin

The purified 4'-demethylepipodophyllotoxin is then glycosylated with a protected sugar donor. This step introduces the sugar moiety that is characteristic of many potent topoisomerase II inhibitors.

Experimental Protocol: Glycosylation

-

Preparation of Glycosyl Donor: A protected 2-deoxy-2-(dimethylamino)-4,6-O-ethylidene-β-D-glucopyranosyl donor is prepared.

-

Coupling Reaction: The 4'-demethylepipodophyllotoxin is reacted with the glycosyl donor in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, in an anhydrous solvent.

-

Purification: The resulting glycosylated product is purified by chromatographic methods to isolate the desired stereoisomer.

Formation of NK-611 and Conversion to Hydrochloride Salt

The final step involves the deprotection of the sugar moiety, if necessary, and the formation of the hydrochloride salt to improve the compound's solubility and stability.

Experimental Protocol: Hydrochloride Salt Formation

-

Deprotection (if applicable): Any protecting groups on the sugar are removed under appropriate conditions.

-

Salt Formation: The free base of NK-611 is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with a solution of hydrochloric acid in an organic solvent (e.g., HCl in ether or isopropanol).

-

Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Diagram: Synthetic Workflow for this compound

Caption: A simplified workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirm the presence of key functional groups, and establish the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as hydroxyl, carbonyl, and ether linkages.

Physicochemical Characterization

-

Melting Point: The melting point is a crucial indicator of the purity of the crystalline solid.

-

Solubility: The solubility of this compound in various solvents is determined to inform formulation development.

-

Purity (HPLC): High-performance liquid chromatography is used to assess the purity of the final compound and to quantify any impurities.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Data |

| Molecular Formula | C₃₁H₃₈ClNO₁₂ |

| Molecular Weight | 652.09 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆, ppm) | Characteristic peaks for the podophyllotoxin core, the sugar moiety, and the dimethylamino group would be reported here. |

| ¹³C NMR (DMSO-d₆, ppm) | Characteristic peaks for all carbon atoms in the molecule would be reported here. |

| Mass Spec (ESI-MS) | m/z value corresponding to the molecular ion [M+H]⁺ would be reported here. |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for functional groups (e.g., -OH, C=O, C-O) would be reported here. |

| Melting Point (°C) | The experimentally determined melting point range would be reported here. |

| HPLC Purity (%) | >98% |

Note: Specific spectral data for this compound is not publicly available in the search results. The table indicates the type of data that would be presented.

Biological Activity and Mechanism of Action

Topoisomerase II Inhibition

The primary mechanism of action of NK-611 is the inhibition of human topoisomerase II. This is typically evaluated using a DNA decatenation assay.

Experimental Protocol: Topoisomerase II Decatenation Assay

-

Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.

-

Enzyme: Purified human topoisomerase II is incubated with kDNA in the presence of ATP.

-

Inhibitor: Various concentrations of this compound are added to the reaction mixture. Etoposide is often used as a positive control.

-

Reaction and Analysis: The reaction is allowed to proceed at 37°C and then stopped. The products are separated by agarose gel electrophoresis.

-

Results: In the absence of an inhibitor, topoisomerase II decatenates the kDNA, resulting in the release of minicircles that migrate into the gel. Effective inhibitors like NK-611 prevent this decatenation, and the kDNA network remains at the origin of the gel.

Table 2: In Vitro Activity of this compound

| Assay | IC₅₀ (µM) |

| Topoisomerase II Decatenation | The concentration of this compound that inhibits 50% of the enzyme's activity would be reported here. |

| Cytotoxicity (e.g., HeLa cells) | The concentration that causes 50% inhibition of cell growth would be reported here. |

Note: Specific IC₅₀ values for this compound are not publicly available in the search results. The table indicates the type of data that would be presented.

Signaling Pathway

The inhibition of topoisomerase II by NK-611 triggers a cascade of cellular events, ultimately leading to apoptosis.

Diagram: NK-611 Signaling Pathway

Caption: NK-611 inhibits Topoisomerase II, leading to apoptosis.

Conclusion

This compound is a promising anticancer agent that functions as a topoisomerase II inhibitor. This guide has provided a detailed overview of its synthesis from podophyllotoxin, the analytical methods for its characterization, and the experimental protocols to assess its biological activity. The presented information, including structured data tables and visual diagrams, serves as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics. Further research is warranted to fully elucidate the clinical potential of this compound.

References

physical and chemical properties of NK-611 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

NK-611 hydrochloride is a semi-synthetic derivative of etoposide, developed as a potential antineoplastic agent. This document provides a detailed overview of the available physical and chemical properties of this compound, its presumed mechanism of action as a topoisomerase II inhibitor, and general experimental protocols relevant to its characterization. The information is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound.

Physical and Chemical Properties

While specific experimentally determined data for some properties of this compound are limited in publicly available literature, the following table summarizes the known and computed information.

| Property | Value | Source |

| Chemical Name | (5R,5aR,8aR,9S)-9-((2-Deoxy-2-(dimethylamino)-4,6-O-ethylidene-β-D-glucopyranosyl)oxy)-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one hydrochloride | N/A |

| CAS Number | 105760-98-3 | [1] |

| Molecular Formula | C₃₁H₃₈ClNO₁₂ | [1] |

| Molecular Weight | 652.09 g/mol | [1] |

| Melting Point | Not Available | N/A |

| Solubility | Soluble in DMSO. Quantitative solubility data in other solvents like water, ethanol, and methanol is not readily available. | [1] |

| Appearance | Not Available | N/A |

| Storage | Store at -20°C for long-term storage. | [1] |

Presumed Mechanism of Action: Topoisomerase II Inhibition

This compound is an analogue of etoposide, a well-characterized topoisomerase II inhibitor. Therefore, it is presumed that this compound shares a similar mechanism of action. Topoisomerase II is a critical enzyme in DNA replication and transcription, responsible for resolving DNA topological problems such as supercoiling and catenation by creating transient double-strand breaks.

Etoposide and its analogues stabilize the covalent intermediate complex formed between topoisomerase II and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The persistence of these breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway of Topoisomerase II Inhibition

Caption: Presumed signaling pathway of this compound via Topoisomerase II inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, the following sections describe general methodologies that are commonly employed for the analysis of similar pharmaceutical compounds.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically signifies a pure substance.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (clear point) are recorded as the melting range.

Determination of Solubility

Solubility is a critical parameter for drug formulation and delivery.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents relevant to pharmaceutical development are chosen (e.g., water, ethanol, methanol, DMSO).

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Agitation: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard technique for assessing the purity of pharmaceutical compounds.

General Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used for etoposide and its analogues.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Flow Rate: Typically in the range of 0.8 - 1.5 mL/min.

-

Detection Wavelength: Based on the UV absorbance maximum of this compound.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or mobile phase) and diluted to an appropriate concentration for analysis.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is determined by the percentage of the main peak area relative to the total peak area.

Experimental Workflow: In Vitro Cytotoxicity Assay

A common experimental workflow to evaluate the anticancer activity of a compound like this compound is a cell-based cytotoxicity assay.

Caption: A typical workflow for determining the in vitro cytotoxicity of this compound.

Conclusion

This compound is a promising etoposide analogue with potential as an anticancer agent. This guide has summarized the currently available physical and chemical data, outlined its presumed mechanism of action through topoisomerase II inhibition, and provided general experimental protocols for its characterization and evaluation. Further research is required to fully elucidate its properties and therapeutic potential. This document serves as a valuable starting point for researchers and developers working with this compound.

References

Unraveling the Journey of NK-611 Hydrochloride: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's trajectory from discovery to clinical evaluation is paramount. This in-depth guide explores the discovery and development history of NK-611 hydrochloride, a novel epipodophyllotoxin derivative.

NK-611 is a semisynthetic analog of etoposide, a well-known anticancer agent.[1] It is believed to exert its cytotoxic effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[1] This guide will delve into the preclinical and clinical findings that have shaped our understanding of this compound.

Preclinical Evaluation: In Vitro Antitumor Activity

The initial exploration of NK-611's potential as an anticancer agent involved assessing its activity against freshly explanted clonogenic cells from human tumors. These in vitro studies were crucial in establishing a preliminary understanding of its efficacy and spectrum of activity.

Table 1: In Vitro Activity of NK-611 Against Human Tumor Colony-Forming Units [1]

| Exposure Duration | Concentration (µM) | Number of Evaluable Specimens | Percentage of Markedly Inhibited Specimens |

| 1 hour | 51 | 45 | 49% |

| 21-28 days | 6.8 | 50 | 58% |

These results demonstrated a clear concentration-dependent antitumor activity. Notably, the prolonged exposure to a lower concentration of NK-611 resulted in a higher percentage of tumor inhibition, suggesting a schedule-dependent activity.[1] When compared to etoposide at equimolar concentrations, NK-611 exhibited comparable activity. Furthermore, its efficacy was found to be on par with other clinically utilized agents such as vinblastine, bleomycin, doxorubicin, 5-fluorouracil, mitomycin-C, and cisplatin.[1] A significant observation from these studies was the cross-resistance with etoposide in the majority of specimens, indicating a similar mechanism of action.[1]

Clinical Development: Phase I and Pharmacokinetic Studies

Following the promising preclinical data, NK-611 advanced into clinical trials to evaluate its safety, tolerability, and pharmacokinetic profile in patients.

A Phase I clinical and pharmacokinetic trial was conducted to determine the maximum tolerated dose (MTD) and to characterize the absorption, distribution, metabolism, and excretion of orally administered NK-611.[2] In this study, patients received the drug for 21 consecutive days, with the treatment repeated every 35 days.[2]

Table 2: Pharmacokinetic Parameters of Oral NK-611 [2]

| Parameter | Range | Mean ± SD |

| t1/2 α (h) | 0.47 - 1.54 | - |

| t1/2 β (h) | 2.0 - 11.6 | - |

| Cmax (µg/ml) | - | 1.47 ± 0.331 |

| AUC (µg/ml·h) | - | 13.67 ± 3.81 |

Another clinical study focused on determining the bioavailability and pharmacokinetic profile of both oral and intravenous NK-611.[3] This trial involved administering doses of 5, 10, and 20 mg/m² on day 1, followed by a daily oral dose of 20 mg/m² from day 4 to day 7.[3] A key finding was that the bioavailability of oral NK-611 was around 100% at all dose levels.[3] The plasma decay of intravenous NK-611 followed a two-exponential model, while the oral form declined monoexponentially in most cases.[3] The study also noted nonlinear pharmacokinetics at concentrations between 10 and 20 mg/m² for both routes of administration.[3]

The primary dose-limiting toxicity observed in the Phase I trials was granulocytopenia.[2] Other non-hematologic toxicities were generally mild, including grade 1 nausea and grade 2 alopecia.[2] Based on these findings, the recommended dose for further Phase II studies was determined to be 10 mg/day.[2]

Mechanism of Action: Topoisomerase II Inhibition

The presumed mechanism of action of NK-611, similar to its parent compound etoposide, involves the inhibition of topoisomerase II. This enzyme plays a critical role in alleviating torsional stress in DNA by inducing transient double-strand breaks. By stabilizing the covalent complex between topoisomerase II and DNA, NK-611 prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately, apoptosis.

Caption: Proposed mechanism of action of NK-611 via topoisomerase II inhibition.

Experimental Protocols

In Vitro Antitumor Activity Assay [1]

-

Tumor Specimens: Freshly explanted human tumor specimens were used.

-

Cell Culture: Clonogenic cells from the tumors were cultured in a suitable medium.

-

Drug Exposure:

-

Short-term: Cells were exposed to NK-611 at a concentration of 51 µM for 1 hour.

-

Long-term: Cells were exposed to NK-611 at a concentration of 6.8 µM for 21-28 days.

-

-

Assessment of Inhibition: The number of colony-forming units was determined and compared to control (untreated) cells to calculate the percentage of inhibition.

Pharmacokinetic Studies [2][3]

-

Patient Population: Adult patients with various types of cancer were enrolled.

-

Drug Administration:

-

Sample Collection: Blood and urine samples were collected at various time points after drug administration.

-

Analytical Method: The concentrations of NK-611 and its metabolites in plasma and urine were determined using high-performance liquid chromatography (HPLC) with UV detection.[3][4]

-

Pharmacokinetic Analysis: Plasma concentration-time data was analyzed using a two-compartment model for intravenous administration and a one-compartment model for oral administration to determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[2][3]

Caption: Workflow for the clinical pharmacokinetic studies of NK-611.

Future Directions

The initial clinical data suggested that NK-611 is a well-tolerated oral agent with a wide spectrum of in vitro antitumor activity.[1] The recommendation from the Phase I studies was to proceed with Phase II trials using multiple dosing schedules to further explore its efficacy in various cancer types.[1][2] The high oral bioavailability of NK-611 presents a significant advantage over other intravenous anticancer agents, offering the potential for more convenient and patient-friendly treatment regimens.[3] Further research will be necessary to fully elucidate its clinical potential and to identify patient populations that are most likely to benefit from this novel therapeutic agent.

References

- 1. Activity of NK 611, a new epipodophyllotoxin derivative, against colony forming units from freshly explanted human tumours in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical and pharmacokinetic phase I trial of oral dimethylaminoetoposide (NK611) administered for 21 days every 35 days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical and pharmacokinetic study of oral NK611, a new podophyllotoxin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the new podophyllotoxin derivative NK 611 in plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Targets of NK-611 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NK-611 hydrochloride is a semi-synthetic analog of etoposide, belonging to the podophyllotoxin class of anti-cancer agents.[1] Preclinical and clinical studies have positioned NK-611 as a compound of interest due to its potential for improved bioavailability and potent anti-tumor activity compared to its parent compound, etoposide. This technical guide provides a comprehensive overview of the known and presumed biological targets of this compound, its mechanism of action, and relevant experimental data. Given the limited publicly available data specific to NK-611, this guide incorporates established knowledge of etoposide and other podophyllotoxin derivatives to infer its molecular and cellular effects.

Core Biological Target: Topoisomerase II

The primary biological target of NK-611 is presumed to be Topoisomerase II (Topo II) , a critical nuclear enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[1][2] Like other epipodophyllotoxins, NK-611 is believed to act as a Topo II poison rather than an inhibitor of its catalytic activity.

Mechanism of Action

NK-611 is thought to exert its cytotoxic effects by stabilizing the transient covalent complex formed between Topoisomerase II and DNA. This "cleavage complex" prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks (DSBs).[2][3][4] The persistence of these DSBs triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.

The proposed mechanism involves the following steps:

-

Binding to the Topo II-DNA Complex: NK-611 intercalates at the enzyme-DNA interface.

-

Stabilization of the Cleavage Complex: The drug prevents the Topo II-mediated re-ligation of the cleaved DNA strands.

-

Generation of DNA Double-Strand Breaks: The stalled cleavage complexes are converted into permanent DSBs, often through collision with the replication or transcription machinery.

-

Induction of Cell Cycle Arrest and Apoptosis: The accumulation of DSBs activates DNA damage response pathways, leading to cell cycle arrest, typically at the G2/M phase, and subsequent programmed cell death.[5][6][7][8]

Quantitative Data

| Compound | Concentration (µM) | Exposure Time | Effect | Tumor Specimens | Reference |

| NK-611 | 51 | 1 hour | 49% of specimens markedly inhibited | 45 | [1] |

| NK-611 | 6.8 | 21-28 days | 58% of specimens profoundly inhibited | 50 | [1] |

At equimolar concentrations, NK-611 was found to be as active as etoposide. Cross-resistance with etoposide was also observed, further supporting a similar mechanism of action.[1]

Signaling Pathways and Cellular Effects

The induction of DNA double-strand breaks by NK-611 is expected to activate a complex network of signaling pathways, primarily the DNA Damage Response (DDR) pathway.

DNA Damage Response Pathway

Cell Cycle Arrest

Inhibition of Topoisomerase II by compounds like etoposide is well-documented to cause a G2/M phase cell cycle arrest.[5][6][9] This is a protective mechanism to prevent cells with damaged DNA from entering mitosis. The arrest is primarily mediated by the ATM/ATR and Chk1/Chk2 kinase pathways, which inactivate the Cyclin B/CDK1 complex required for mitotic entry.[7][8]

Experimental Protocols

Detailed experimental protocols for studies specifically on NK-611 are not publicly available. However, standard methodologies for evaluating compounds of this class are well-established.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10][11]

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells using flow cytometry, one can distinguish cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[12][13][14]

Protocol Outline:

-

Cell Culture and Treatment: Culture cells and treat with this compound for a desired time period.

-

Harvest and Fixation: Harvest the cells and fix them, typically with cold 70% ethanol, to permeabilize the cell membrane.[12][13]

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.[12][13]

-

PI Staining: Stain the cells with a solution containing propidium iodide.[12][13]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission.

-

Data Analysis: Use cell cycle analysis software to model the distribution of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a promising podophyllotoxin derivative that, like its parent compound etoposide, is presumed to target Topoisomerase II. By stabilizing the Topo II-DNA cleavage complex, NK-611 induces DNA double-strand breaks, leading to G2/M cell cycle arrest and apoptosis. While specific quantitative data on its direct interaction with Topoisomerase II are limited, its in vitro cytotoxicity and cross-resistance with etoposide strongly support this mechanism of action. Further research is warranted to fully elucidate the detailed molecular interactions and signaling pathways modulated by NK-611, which will be crucial for its future clinical development.

References

- 1. Activity of NK 611, a new epipodophyllotoxin derivative, against colony forming units from freshly explanted human tumours in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 5. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

An In-depth Technical Guide to the Topoisomerase II Inhibition Assay with a Focus on NK-611 Hydrochloride

Disclaimer: As of October 2025, publicly available scientific literature does not contain specific data regarding the inhibitory activity of NK-611 hydrochloride on topoisomerase II. Therefore, this guide provides a comprehensive framework for conducting topoisomerase II inhibition assays, using well-characterized inhibitors as examples for data presentation and methodological illustration. Researchers investigating this compound can adapt these protocols to determine its potential effects on topoisomerase II.

Introduction to Topoisomerase II and Its Inhibition

DNA topoisomerase II is a ubiquitous enzyme essential for modulating the topological state of DNA, playing a critical role in processes such as DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. This catalytic activity is vital for relieving torsional stress and decatenating intertwined daughter chromosomes.

Due to their high proliferative rate, cancer cells are particularly dependent on topoisomerase II activity, making this enzyme a key target for anticancer drug development.[1] Topoisomerase II inhibitors are broadly classified into two categories:

-

Topoisomerase II poisons: These agents, such as etoposide and doxorubicin, stabilize the transient covalent complex formed between topoisomerase II and DNA (the cleavage complex).[1] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death.

-

Catalytic inhibitors: These compounds, like ICRF-193, interfere with the enzymatic activity of topoisomerase II without trapping the cleavage complex. They typically inhibit ATP binding or hydrolysis, which is necessary for the enzyme's catalytic cycle.[2]

This guide details the core in vitro assays used to characterize the inhibitory potential of compounds like this compound against topoisomerase II.

Quantitative Analysis of Topoisomerase II Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables present representative IC50 values for well-known topoisomerase II inhibitors in the two most common in vitro assays.

Table 1: IC50 Values of Topoisomerase II Inhibitors in the Decatenation Assay

| Compound | Topoisomerase II Isoform | Substrate | IC50 (µM) | Reference |

| Etoposide | Human Topo IIα | kDNA | ~78.4 | [3] |

| Doxorubicin | Human Topo IIα | kDNA | ~2.67 | [3] |

| ICRF-193 | Various Eukaryotic Topo II | kDNA | 1 - 13 | [4] |

| XK469 | Human Topo IIα/β | kDNA | ~130 | [5] |

Table 2: IC50 Values of Topoisomerase II Inhibitors in the Relaxation Assay

| Compound | Topoisomerase II Isoform | Substrate | IC50 (µM) | Reference |

| Etoposide | Yeast Topo II | Supercoiled Plasmid | 6 - 45 (ATP-dependent) | [6] |

| Doxorubicin | Not Specified | Supercoiled Plasmid | Not Widely Reported | |

| Genistein | Human Topo II | Supercoiled Plasmid | 50 - 100 |

Experimental Protocols

The following are detailed methodologies for the two primary in vitro assays for measuring topoisomerase II inhibition.

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to resolve a network of catenated (interlocked) DNA circles, typically kinetoplast DNA (kDNA) from Crithidia fasciculata. In the presence of an inhibitor, the decatenation process is hindered, and the kDNA network fails to resolve into individual minicircles.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin

-

10x ATP Solution: 10 mM ATP

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol

-

Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

-

Proteinase K

-

Agarose

-

TAE Buffer

-

Ethidium Bromide or other DNA stain

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

On ice, prepare the reaction mix in microcentrifuge tubes. For a 30 µL final reaction volume:

-

Water: to final volume

-

10x Assay Buffer: 3 µL

-

10x ATP Solution: 3 µL

-

kDNA (200 ng/µL): 1 µL

-

Test compound at various concentrations (or solvent control)

-

-

Add human topoisomerase IIα (e.g., 1-2 units) to each reaction tube, except for the negative control.

-

Mix gently and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.

-

(Optional) Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to remove the protein.

-

Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

Topoisomerase II Relaxation Assay

This assay assesses the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibition of the enzyme results in a failure to convert the supercoiled form to its relaxed counterpart.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 7.9), 1 M KCl, 100 mM MgCl₂, 5 mM EDTA, 100 mM DTT

-

10x ATP Solution: 10 mM ATP

-

Dilution Buffer

-

Stop Buffer/Loading Dye

-

Agarose

-

TAE Buffer

-

Ethidium Bromide or other DNA stain

-

Test compound (e.g., this compound) dissolved in a suitable solvent

Procedure:

-

On ice, prepare the reaction mix in microcentrifuge tubes. For a 20 µL final reaction volume:

-

Water: to final volume

-

10x Assay Buffer: 2 µL

-

10x ATP Solution: 2 µL

-

Supercoiled pBR322 DNA (0.5 µg): 1 µL

-

Test compound at various concentrations (or solvent control)

-

-

Add human topoisomerase IIα (e.g., 1 unit) to each reaction tube.

-

Mix gently and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band to determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Caption: Workflow for the Topoisomerase II Decatenation Assay.

Caption: Workflow for the Topoisomerase II Relaxation Assay.

Signaling Pathway of Topoisomerase II Poison-Induced DNA Damage

Caption: DNA damage response pathway initiated by Topo II poisons.

References

- 1. Chemotherapy - Wikipedia [en.wikipedia.org]

- 2. embopress.org [embopress.org]

- 3. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of the DNA topoisomerase II catalytic inhibitor meso-2,3-bis(3,5-dioxopiperazine-1-yl)butane (ICRF-193), a bisdioxopiperazine derivative, with the conserved region(s) of eukaryotic but not prokaryotic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inspiralis.com [inspiralis.com]

In-Depth Technical Guide: NK-611 Hydrochloride Physicochemical Properties

Disclaimer: Publicly available information on the specific solubility and stability of NK-611 hydrochloride is limited. This guide provides a framework for the required studies based on general pharmaceutical principles and data available for the parent compound, etoposide. The experimental protocols detailed below are generalized and would require specific optimization for this compound.

Introduction

This compound is a hydrochloride salt of a derivative of etoposide, a widely used anti-cancer agent. Etoposide and its derivatives are classified as topoisomerase II inhibitors.[1][2][3][4][5] A comprehensive understanding of the solubility and stability of this compound is critical for its development as a therapeutic agent, influencing its formulation, storage, and clinical efficacy. This document outlines the core studies required to characterize these properties.

Physicochemical Properties of Etoposide (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₂O₁₃ | [6] |

| Molecular Weight | 588.56 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [2][6] |

| Solubility | Soluble in organic solvents. | [2] |

| Melting Point | Data not consistently available | |

| pKa | Data not consistently available |

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following studies are essential to characterize the solubility profile of this compound.

Experimental Protocol: Equilibrium Solubility Method

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, acetonitrile, propylene glycol, polyethylene glycol 400)

-

Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

-

Add an excess amount of this compound to a known volume of each solvent or buffer in a sealed vial.

-

Equilibrate the samples by continuous agitation in a shaking incubator at a controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) until equilibrium is reached.

-

After equilibration, visually inspect the vials to ensure an excess of solid remains.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm).

-

Dilute the filtered supernatant with an appropriate solvent.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility in mg/mL or µg/mL.

Experimental Workflow: Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies

Stability studies are crucial to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M HCl)

-

Sodium hydroxide (e.g., 0.1 M NaOH)

-

Hydrogen peroxide (e.g., 3% H₂O₂)

-

Controlled temperature and humidity chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Acidic and Basic Hydrolysis:

-

Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and a basic solution (e.g., 0.1 M NaOH).

-

Store the solutions at room temperature and an elevated temperature (e.g., 60 °C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature.

-

Withdraw samples at various time points.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat (e.g., 80 °C) in a controlled temperature oven.

-

Withdraw samples at various time points.

-

-

Photolytic Degradation:

-

Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light.

-

-

Analysis:

-

Analyze all stressed samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

-

Use a PDA detector to assess peak purity and a mass spectrometer to identify the mass of potential degradation products.

-

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Mechanism of Action and Signaling Pathway

NK-611, being a derivative of etoposide, is presumed to share a similar mechanism of action. Etoposide targets the enzyme topoisomerase II, which is crucial for DNA replication and repair.[1][2][3][4] By stabilizing the complex between topoisomerase II and DNA, etoposide leads to double-strand breaks in DNA.[1][2][4] This DNA damage triggers cell cycle arrest and apoptosis, primarily through the p53 and Fas ligand pathways.[1][4][7]

Signaling Pathway of Etoposide-Induced Apoptosis

Caption: Etoposide's Mechanism of Action Leading to Apoptosis.

Conclusion

The provided framework outlines the essential studies required to characterize the solubility and stability of this compound. While specific data for this compound is not publicly available, the methodologies and principles derived from general pharmaceutical guidelines and data on the parent compound, etoposide, offer a robust starting point for its physicochemical characterization. Successful completion of these studies is a prerequisite for the further development of this compound as a safe and effective therapeutic agent.

References

- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 2. Etoposide - Wikipedia [en.wikipedia.org]

- 3. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]

- 4. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

- 5. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 6. usbio.net [usbio.net]

- 7. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicology of NK-611 Hydrochloride: A Technical Overview

Despite extensive investigation, detailed public-domain data on the specific preclinical toxicology of NK-611 hydrochloride remains largely unavailable. Clinical trial documentation and scientific literature frequently allude to a favorable preclinical profile, particularly in comparison to the parent compound, etoposide. However, specific quantitative data from acute, sub-chronic, and chronic toxicity studies, as well as dedicated genotoxicity, carcinogenicity, and reproductive toxicity assessments, are not disclosed in the available resources. This guide, therefore, synthesizes the accessible information and provides a high-level overview of what is known about the safety and toxicological profile of NK-611, primarily inferred from its mechanism of action and clinical observations.

Summary of Known Toxicological Information

While specific preclinical reports are not publicly accessible, the primary dose-limiting toxicities observed in human clinical trials of NK-611 are hematological.

| Toxicity Type | Observation | Species | Notes |

| Hematological | Granulocytopenia, Thrombocytopenia | Human | Dose-limiting toxicities observed in Phase I and II clinical trials. |

| Gastrointestinal | Mild Nausea | Human | Noted as a non-hematologic toxicity in clinical studies. |

| Dermatological | Alopecia | Human | Reported as a non-hematologic side effect in clinical trials. |

Inferred Preclinical Investigation Workflow

The development of a compound like NK-611 would have necessitated a rigorous preclinical toxicology program to support clinical trials. The following diagram illustrates a typical experimental workflow for assessing the safety of a new chemical entity.

Mechanism of Action and Potential for Toxicity

NK-611 is a derivative of podophyllotoxin and a topoisomerase II inhibitor. Its mechanism of action is central to both its anti-tumor efficacy and its potential for toxicity.

The inhibition of topoisomerase II interferes with the replication of rapidly dividing cells. While this is effective against cancer cells, it also affects healthy, rapidly proliferating tissues such as bone marrow, leading to the observed hematological toxicities.

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies of this compound are not available in the public domain. However, based on standard regulatory guidelines (e.g., from the FDA, EMA, and OECD), these studies would have likely involved:

-

Animal Models: Primarily rodents (rats and/or mice) and a non-rodent species (such as dogs or non-human primates).

-

Administration: The route of administration in preclinical studies would have mirrored the intended clinical route (oral and/or intravenous).

-

Dosage: A range of doses would have been tested to identify a No-Observed-Adverse-Effect Level (NOAEL) and to characterize the dose-response relationship for any observed toxicities.

-

Endpoints: Key endpoints would have included clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.

Conclusion

While it is evident that this compound underwent a comprehensive preclinical toxicology evaluation to enable its progression into clinical trials, the specific data from these studies are not publicly available. The toxicological profile in humans is characterized by dose-limiting myelosuppression, which is a known class effect of topoisomerase II inhibitors. Without access to the original preclinical study reports, a detailed quantitative assessment and in-depth analysis of the preclinical toxicology of this compound cannot be definitively compiled. The information presented here is based on inferences from its known mechanism of action and data from human clinical trials.

Methodological & Application

Application Notes and Protocols for NK-611 Hydrochloride in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NK-611 hydrochloride is a semi-synthetic derivative of etoposide, a well-established anti-cancer agent. It functions as a topoisomerase II inhibitor, a class of drugs that disrupts DNA replication and repair in cancer cells, ultimately leading to programmed cell death (apoptosis).[1] Evidence suggests that NK-611 possesses greater potency than its parent compound, etoposide, in in vitro settings.[1] These application notes provide detailed protocols for investigating the effects of this compound on cancer cells in a laboratory setting, including methods for determining its cytotoxic and apoptotic activity, and analyzing its impact on the cell cycle.

Mechanism of Action

NK-611, like other epipodophyllotoxin derivatives, exerts its cytotoxic effects by inhibiting topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the transient covalent complex between topoisomerase II and DNA, NK-611 prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[1] This DNA damage triggers a cellular stress response, activating signaling pathways that lead to cell cycle arrest, primarily at the G2/M checkpoint, and subsequent induction of apoptosis.

Data Presentation

The following table summarizes the in vitro activity of this compound against human tumor colony-forming units. As specific IC50 values for NK-611 in various cell lines are not widely published, data for its parent compound, etoposide, are provided as a reference for estimating effective concentration ranges.

| Compound | Cell Type | Exposure Time | Concentration | Effect |

| NK-611 | Freshly Explanted Human Tumors | 1 hour | 51 µM | 49% inhibition of colony formation[1] |

| NK-611 | Freshly Explanted Human Tumors | 21-28 days | 6.8 µM | 58% inhibition of colony formation[1] |

| Etoposide | A549 (Human Lung Carcinoma) | 72 hours | 3.49 µM | IC50 |

| Etoposide | BEAS-2B (Normal Human Lung) | 72 hours | 2.10 µM | IC50 |

| Etoposide | KELLY (Human Neuroblastoma) | Not Specified | 1 µg/mL | LC50 |

| Etoposide | RAW 264.7 (Mouse Macrophage) | Not Specified | 5.40 µg/mL | IC50 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Prepare a series of dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve NK-611).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.

-

Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line treated with this compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Visualizations

Caption: A flowchart of the experimental workflow.

Caption: The proposed signaling pathway for NK-611.

References

Application Notes and Protocols for NK-611 Hydrochloride Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NK-611 hydrochloride is a semi-synthetic derivative of etoposide, a well-established anti-cancer agent. It is classified as a podophyllotoxin derivative and is presumed to exert its cytotoxic effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cells. Preclinical and clinical studies have suggested that NK-611 may offer advantages over etoposide, including potentially higher potency and better bioavailability.

These application notes provide a comprehensive overview of the administration of this compound in animal models, based on available preclinical and clinical data. The protocols outlined below are intended to serve as a guide for researchers designing in vivo studies to evaluate the pharmacokinetics, efficacy, and toxicity of this compound.

Mechanism of Action and Signaling Pathways

NK-611 is believed to share a primary mechanism of action with its parent compound, etoposide, which is the inhibition of topoisomerase II. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and subsequent activation of cell death pathways. While the precise signaling cascades activated by NK-611 are not fully elucidated, it is hypothesized to involve pathways similar to those triggered by etoposide-induced DNA damage.

Presumed Signaling Pathway for this compound

Caption: NK-611 inhibits Topoisomerase II, leading to DNA damage and p53-mediated apoptosis.

Etoposide-Mediated Apoptosis and Cell Cycle Arrest Pathways

Etoposide, the parent compound of NK-611, has been shown to activate several key signaling pathways:

-

p53 Pathway: DNA damage triggers the activation of the tumor suppressor protein p53, which in turn can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

-

Fas/FasL Pathway: Etoposide can induce the expression of Fas ligand (FasL), which binds to its receptor (Fas) on the cell surface, leading to the activation of the extrinsic apoptosis pathway.

-

Mdm2-Rb Signaling Pathway: Etoposide can influence the Mdm2-Rb pathway, which is involved in cell cycle regulation. By affecting this pathway, etoposide can promote cell cycle arrest, primarily at the G2/M phase.

-

mTOR Pathway: Some studies suggest that etoposide can modulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

The following diagram illustrates the interconnectedness of these pathways in response to etoposide-induced DNA damage, which may be relevant for NK-611.

Caption: Etoposide-induced DNA damage activates multiple pathways leading to apoptosis or cell cycle arrest.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Parameters of NK-611 in Beagle Dogs (Intravenous Administration)

| Parameter | Value | Units |

| Route of Administration | Intravenous | - |

| Analytical Method | Column-switching HPLC | - |

| Linearity Range | 0.1 - 12.0 | µg/mL |

| Mean Recovery | ~100 | % |

| Within-day Precision | < 3.5 | % |

| Between-day Precision | < 4.6 | % |

Data extracted from a study on the simultaneous determination of NK-611 and its metabolite in dog plasma.[1]

Table 2: Human Clinical Trial Pharmacokinetic Data (Oral and Intravenous Administration)

| Parameter | Oral Administration | Intravenous Administration | Units |

| Dose Range | 5 - 20 | 5 - 20 | mg/m² |

| Bioavailability | ~100 | - | % |

| Plasma Decay | Monoexponential | Two-exponential | - |

| Urinary Excretion (NK-611) | 10 - 15 | 10 - 15 | % of dose |

| Dose-Limiting Toxicity | Granulocytopenia | - | - |

| Recommended Phase II Dose | 20 mg/m²/day for 5 days | - | - |

This data is from human clinical trials but provides valuable context for preclinical study design.[2]

Experimental Protocols

The following are generalized protocols for the administration of this compound in common animal models used in cancer research. Researchers should adapt these protocols based on their specific experimental goals, animal strain, and tumor model.

Protocol 1: Pharmacokinetic Study in Beagle Dogs

Objective: To determine the pharmacokinetic profile of this compound following intravenous and/or oral administration in beagle dogs.

Materials:

-

This compound (pharmaceutical grade)

-

Vehicle for dissolution (e.g., sterile water for injection, saline, or a suitable buffer)

-

Beagle dogs (male and female, specific pathogen-free)

-

Catheters for blood collection

-

Anticoagulant (e.g., heparin or EDTA)

-

Centrifuge

-

Freezer (-80°C)

-

Analytical equipment (e.g., HPLC-UV or LC-MS/MS)

Workflow Diagram:

Caption: Workflow for a pharmacokinetic study of NK-611 in beagle dogs.

Procedure:

-

Animal Acclimatization: Acclimatize beagle dogs to the laboratory environment for at least one week prior to the study.

-

Dose Preparation: Dissolve this compound in a suitable vehicle to the desired concentration. Ensure the solution is sterile for intravenous administration.

-

Administration:

-

Intravenous (IV): Administer the NK-611 solution as a bolus injection or a short infusion through a catheter placed in a suitable vein (e.g., cephalic vein).

-

Oral (PO): Administer the NK-611 solution via oral gavage.

-

-

Blood Sampling: Collect blood samples (e.g., 1-2 mL) from a catheter in the contralateral vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant. Centrifuge the samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of NK-611 and its potential metabolites in the plasma samples using a validated analytical method such as HPLC or LC-MS/MS.

-

Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and volume of distribution).

Protocol 2: Antitumor Efficacy in a Murine Leukemia (P388) Xenograft Model

Objective: To evaluate the in vivo antitumor activity of this compound in a murine leukemia model.

Materials:

-

This compound

-

Vehicle for administration

-

P388 murine leukemia cells

-

Immunocompromised mice (e.g., DBA/2 mice)

-

Calipers for tumor measurement

-

Animal balance

Workflow Diagram:

Caption: Workflow for an antitumor efficacy study of NK-611 in a murine leukemia model.

Procedure:

-

Cell Culture: Culture P388 murine leukemia cells under appropriate in vitro conditions.

-

Tumor Inoculation: Inoculate DBA/2 mice with a suspension of P388 cells. The route of inoculation can be intravenous (IV) or intraperitoneal (IP), depending on the desired model characteristics.

-

Randomization: Once the leukemia is established (e.g., 24 hours post-inoculation), randomly assign the mice to different treatment groups (e.g., vehicle control, NK-611 at various dose levels, positive control like etoposide).

-

Treatment: Administer this compound or the vehicle control according to the predetermined dosing schedule and route (e.g., IV or IP daily for a set number of days).

-

Monitoring: Monitor the animals daily for clinical signs of toxicity, and record body weights regularly.

-

Efficacy Endpoint: The primary endpoint for a leukemia model is typically an increase in lifespan. Record the date of death for each animal.

-

Data Analysis: Calculate the median survival time for each group and express the antitumor activity as the percentage increase in lifespan (% ILS) compared to the vehicle control group. Statistical analysis (e.g., Kaplan-Meier survival analysis) should be performed to determine the significance of the observed effects.

Conclusion

This compound is a promising etoposide analogue with potential for improved therapeutic outcomes. The protocols and data presented in these application notes are intended to facilitate further preclinical investigation into its pharmacokinetic properties and antitumor efficacy. As with any experimental work, researchers should carefully consider the specific aims of their study and optimize these protocols accordingly, while adhering to all relevant animal welfare guidelines. Further research is warranted to fully elucidate the specific signaling pathways modulated by NK-611 and to confirm its therapeutic potential in various cancer models.

References

Application Note: HPLC Method for the Analysis of NK-611 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of NK-611, a podophyllotoxin derivative, in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction